3-(Methoxymethoxy)propanal
Overview
Description
3-(Methoxymethoxy)propanal is an organic compound with the molecular formula C6H12O3. It is characterized by a propanal (propionaldehyde) backbone with a methoxymethoxy group (-OCH2OCH3) attached to the third carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Propanal: One common synthetic route involves the reaction of propanal with methoxymethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack to form this compound.
Starting from 3-Hydroxypropanal: Another approach is the methoxymethylation of 3-hydroxypropanal using formaldehyde and methanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The choice of catalyst and solvent can significantly affect the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to form 3-(methoxymethoxy)propanoic acid.
Reduction: Reduction of this compound can yield 3-(methoxymethoxy)propanol.
Substitution: The methoxymethoxy group can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 3-(Methoxymethoxy)propanoic acid
Reduction: 3-(Methoxymethoxy)propanol
Substitution: Various halogenated derivatives
Scientific Research Applications
3-(Methoxymethoxy)propanal finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(methoxymethoxy)propanal exerts its effects depends on the specific application. For example, in biochemical studies, it may act as a substrate for enzymes, undergoing specific cleavage or modification. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(Methoxymethoxy)butanoic acid: Similar structure but with an additional carbon in the chain.
3-(Methoxymethoxy)phenylboronic acid: Contains a phenyl ring instead of a straight chain.
Uniqueness: 3-(Methoxymethoxy)propanal is unique due to its specific functional group placement, which influences its reactivity and applications. Its relatively simple structure makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(methoxymethoxy)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-5-8-4-2-3-6/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJKYLZAPXXOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454125 | |
Record name | Propanal, 3-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109066-05-9 | |
Record name | Propanal, 3-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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